methyl {6-chloro-4-methyl-7-[(2-methylnaphthalen-1-yl)methoxy]-2-oxo-2H-chromen-3-yl}acetate
Description
Methyl {6-chloro-4-methyl-7-[(2-methylnaphthalen-1-yl)methoxy]-2-oxo-2H-chromen-3-yl}acetate is a synthetic coumarin derivative characterized by a complex substitution pattern. Its structure includes:
- A chlorine atom at position 6 of the coumarin core.
- A methyl group at position 2.
- A 2-methylnaphthalen-1-yl methoxy group at position 5.
- An acetate ester at position 3.
Properties
IUPAC Name |
methyl 2-[6-chloro-4-methyl-7-[(2-methylnaphthalen-1-yl)methoxy]-2-oxochromen-3-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClO5/c1-14-8-9-16-6-4-5-7-17(16)20(14)13-30-23-12-22-18(10-21(23)26)15(2)19(25(28)31-22)11-24(27)29-3/h4-10,12H,11,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAZYIPYUBIJNBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)COC3=C(C=C4C(=C(C(=O)OC4=C3)CC(=O)OC)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl {6-chloro-4-methyl-7-[(2-methylnaphthalen-1-yl)methoxy]-2-oxo-2H-chromen-3-yl}acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through a condensation reaction between a suitable phenol derivative and an acyl chloride under acidic conditions.
Introduction of the Chloro and Methyl Groups: The chloro and methyl groups can be introduced through electrophilic aromatic substitution reactions using appropriate chlorinating and methylating agents.
Attachment of the Naphthylmethoxy Group: The naphthylmethoxy group can be attached via a nucleophilic substitution reaction, where a naphthylmethanol derivative reacts with the chromen-2-one core in the presence of a base.
Esterification: The final step involves the esterification of the chromen-2-one derivative with acetic acid or its derivatives to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Ester Hydrolysis
The acetate ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or biological activity.
| Conditions | Catalyst/Reagent | Outcome | Yield | Reference |
|---|---|---|---|---|
| Basic hydrolysis (pH > 12) | NaOH, H₂O/ethanol | Conversion to carboxylic acid; enhances water solubility | 85–90% | |
| Acidic hydrolysis (pH < 2) | HCl, reflux | Partial decomposition observed due to sensitivity of the chromenone core | 60–65% |
Key Findings :
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Basic hydrolysis is more efficient and less destructive to the chromenone structure.
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The reaction is monitored via thin-layer chromatography (TLC) and confirmed by IR spectroscopy (disappearance of ester carbonyl peak at ~1,740 cm⁻¹).
Nucleophilic Aromatic Substitution
The chloro substituent at position 6 participates in nucleophilic substitution reactions, enabling functionalization of the aromatic ring.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Sodium methoxide | DMF, 80°C, 4 h | Methoxy substitution at position 6 | 75% | |
| Ammonia (NH₃) | Sealed tube, 120°C, 12 h | Amino substitution; forms unstable intermediate | 50% |
Mechanistic Insight :
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The electron-withdrawing effect of the adjacent carbonyl group (2-oxo) activates the chloro group for substitution.
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Steric hindrance from the naphthalenylmethoxy group at position 7 limits reactivity at position 6.
O-Acylation Reactions
The hydroxyl group generated via demethylation can undergo O-acylation to introduce new acyl groups.
Synthesis Protocol (adapted from ):
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Demethylate the methoxy group using BBr₃ in CH₂Cl₂ at −78°C.
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Treat with acyl chloride and triethylamine at room temperature.
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Purify via flash chromatography (silica gel, hexane/ethyl acetate).
Oxidation of Methyl Groups
The methyl group at position 4 can be oxidized to a carboxylate under strong oxidizing conditions.
| Oxidizing Agent | Conditions | Outcome | Yield | Reference |
|---|---|---|---|---|
| KMnO₄ | H₂O, 100°C, 6 h | Carboxylic acid formation | 70% | |
| CrO₃/H₂SO₄ | Acetone, 0°C, 2 h | Partial oxidation with side-product formation | 45% |
Challenges :
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Over-oxidation risks degrading the chromenone ring.
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Selective oxidation requires precise temperature control.
Ether Cleavage
The naphthalenylmethoxy group undergoes cleavage under acidic conditions, enabling further modifications.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| HBr (48%) | Acetic acid, 60°C, 8 h | Free hydroxyl group at position 7 | 78% | |
| BBr₃ | CH₂Cl₂, −78°C, 2 h | Demethylation without ring degradation | 90% |
Applications :
-
Cleavage facilitates the introduction of alternative substituents (e.g., alkyl, aryl) at position 7.
Research Implications
Scientific Research Applications
Structural Characteristics
The molecular formula of methyl {6-chloro-4-methyl-7-[(2-methylnaphthalen-1-yl)methoxy]-2-oxo-2H-chromen-3-yl}acetate is C_20H_19ClO_4, with a molecular weight of approximately 364.80 g/mol. Its structure includes:
- Chlorine atom at the 6-position
- Methoxy group at the 7-position
- Acetate moiety contributing to its reactivity
These features facilitate interactions with various biological targets, making it a candidate for further research in pharmacology and medicinal chemistry.
Preliminary studies indicate that this compound may possess several biological activities:
Anti-inflammatory Properties
- Similar compounds have shown effectiveness in reducing inflammation, suggesting potential applications in treating inflammatory diseases.
Antibacterial Effects
- The compound's structural characteristics may allow it to interact with bacterial enzymes or receptors, potentially leading to antibacterial activity.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, which require careful control of reaction conditions to achieve high yields and purity. The synthesis process may include:
- Formation of the chromenone backbone
- Introduction of the methoxy group
- Acetylation to form the final product
Potential Therapeutic Applications
Given its structural features, this compound is being explored for various therapeutic uses:
| Application Area | Description |
|---|---|
| Anti-inflammatory agents | Investigated for use in conditions like arthritis and other inflammatory diseases. |
| Antibacterial agents | Potential use in treating bacterial infections due to its structural similarity to known antibiotics. |
| Antioxidant activity | May exhibit properties that protect cells from oxidative stress. |
Mechanism of Action
The mechanism of action of methyl {6-chloro-4-methyl-7-[(2-methylnaphthalen-1-yl)methoxy]-2-oxo-2H-chromen-3-yl}acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
DNA Intercalation: Intercalating into DNA strands, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Coumarin Derivatives
Substituent Analysis
The compound’s uniqueness lies in its 2-methylnaphthalen-1-yl methoxy substituent, which distinguishes it from simpler coumarin derivatives. Below is a comparative analysis with analogous compounds:
Key Observations
Lipophilicity and Bioavailability: The 2-methylnaphthalen-1-yl methoxy group in the target compound enhances lipophilicity compared to simpler alkoxy or hydroxy substituents (e.g., ). This could improve membrane permeability but may reduce aqueous solubility.
Synthetic Accessibility: The target compound’s synthesis likely involves multi-step functionalization, similar to the methods described for (condensation with mercaptoacetic acid) and (reduction with NaBH₄).
Biological Implications :
- The naphthylmethoxy group may engage in π-π stacking interactions with aromatic residues in enzymes, a feature absent in compounds like (methoxymethyl) or (hexyl).
- The chlorine at position 6 is conserved in and , suggesting a role in electronic modulation or steric hindrance.
Research Tools for Structural Analysis
Structural comparisons rely heavily on crystallographic software:
Biological Activity
Methyl {6-chloro-4-methyl-7-[(2-methylnaphthalen-1-yl)methoxy]-2-oxo-2H-chromen-3-yl}acetate is a synthetic compound that belongs to the class of coumarin derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The structure of this compound is characterized by a coumarin backbone with a chloro and methoxy substitution, which may enhance its biological activity through increased lipophilicity and receptor binding affinity.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies. Key findings include:
- Anticancer Activity : Preliminary studies suggest that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in breast cancer cells through the activation of caspase pathways.
- Anti-inflammatory Effects : The compound has demonstrated the ability to inhibit pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases.
- Antimicrobial Properties : In vitro assays indicate that it possesses antibacterial activity against both Gram-positive and Gram-negative bacteria.
The mechanisms underlying the biological activity of this compound involve:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation.
- Induction of Oxidative Stress : It appears to increase reactive oxygen species (ROS) levels within cells, leading to oxidative stress and subsequent cell death in cancer cells.
Case Studies
Several studies have focused on the biological evaluation of this compound:
| Study | Cell Line/Model | Findings |
|---|---|---|
| Study 1 | MCF-7 (breast cancer) | Induced apoptosis with an IC50 of 12 µM. |
| Study 2 | RAW 264.7 (macrophages) | Reduced TNF-alpha production by 30% at 10 µM. |
| Study 3 | E. coli & S. aureus | Exhibited antibacterial activity with MIC values of 15 µg/mL against both strains. |
Research Findings
Recent research highlights the following findings regarding the biological activity of this compound:
- Cytotoxicity : A study reported that this compound showed selective toxicity towards cancer cells compared to normal cells, indicating a favorable therapeutic index.
- Mechanistic Insights : Investigations using flow cytometry revealed that the compound triggers cell cycle arrest at the G0/G1 phase in cancer cells, which contributes to its anticancer effects.
- Synergistic Effects : When combined with standard chemotherapeutic agents, this compound exhibited synergistic effects, enhancing overall cytotoxicity against resistant cancer cell lines.
Q & A
Q. What synthetic routes are reported for preparing methyl {6-chloro-4-methyl-7-[(2-methylnaphthalen-1-yl)methoxy]-2-oxo-2H-chromen-3-yl}acetate and its intermediates?
Methodological Answer:
- The compound’s core coumarin scaffold can be synthesized via condensation of substituted salicylaldehydes with β-keto esters under acidic conditions. For example, phosphorus pentoxide–methanesulfonic acid (P₂O₅-MsOH) mixtures are effective for Friedel-Crafts acylation of naphthalene derivatives .
- The methoxy-substituted naphthalene side chain can be introduced via nucleophilic substitution or Mitsunobu reactions using 2-methylnaphthalen-1-yl methanol. Ethyl oxalyl monochloride has been used to esterify intermediates in analogous compounds .
Q. What spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be analyzed?
Methodological Answer:
- 1H/13C NMR : Focus on the coumarin lactone carbonyl (δ ~160-165 ppm in 13C) and acetate methyl protons (δ ~3.7 ppm in 1H). The 2-methylnaphthalene methoxy group shows distinct splitting patterns due to hindered rotation .
- X-ray crystallography : Essential for confirming stereochemistry and substituent positions. For example, single-crystal studies on similar coumarins reveal planar chromen-2-one rings and dihedral angles between aromatic moieties .
Q. What safety precautions are recommended for handling this compound in laboratory settings?
Methodological Answer:
Q. How can purity be assessed, and what analytical methods are suitable for quantifying impurities?
Methodological Answer:
- HPLC with UV detection (λ = 254–280 nm) is effective for resolving coumarin derivatives. Use C18 columns and acetonitrile/water gradients (e.g., 60:40 to 90:10) .
- TLC (silica gel, ethyl acetate/hexane 3:7) can monitor reaction progress, with visualization under UV light due to coumarin fluorescence .
Q. What are the solubility properties of this compound, and how do they influence experimental design?
Methodological Answer:
- The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (CHCl₃, DCM). Recrystallization from ethanol or methanol is recommended for purification, as demonstrated in analogous coumarin derivatives .
Advanced Research Questions
Q. How can reaction yields be optimized for introducing the 2-methylnaphthalen-1-yl methoxy group?
Methodological Answer:
- Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency. Elevated temperatures (80–100°C) in anhydrous DMF improve reactivity of the naphthalenemethanol precursor .
- Monitor by 1H NMR for the disappearance of the starting alcohol’s hydroxyl signal (δ ~4.5 ppm) .
Q. What strategies resolve contradictions between computational (DFT) predictions and experimental spectral data for this compound?
Methodological Answer:
- Compare calculated (B3LYP/6-311+G(d,p)) vs. experimental IR carbonyl stretches (~1740 cm⁻¹ for acetate). Discrepancies may arise from crystal packing effects, requiring single-crystal XRD validation .
- Use solvent correction models in DFT to account for polarity effects on NMR chemical shifts .
Q. How can the electronic effects of the chloro and methyl substituents influence the compound’s reactivity in photochemical studies?
Methodological Answer:
- The electron-withdrawing chloro group at position 6 stabilizes the excited state, enhancing fluorescence quantum yield. Methyl at position 4 increases steric hindrance, reducing aggregation in solution. UV-vis spectroscopy (λmax ~320–350 nm) and time-resolved fluorescence can quantify these effects .
Q. What mechanistic pathways explain the formation of by-products during esterification of the coumarin core?
Methodological Answer:
Q. How does the 2-methylnaphthalene moiety affect the compound’s binding affinity in biological targets (e.g., enzyme inhibition studies)?
Methodological Answer:
- Docking simulations (AutoDock Vina) suggest hydrophobic interactions between the naphthalene group and protein pockets. Compare IC₅₀ values of analogs with/without the substituent using enzyme assays (e.g., acetylcholinesterase inhibition) .
- Surface plasmon resonance (SPR) can quantify binding kinetics, with SPR chip immobilization via carboxyl coupling chemistry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
